Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride
Overview
Description
Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is an amino acid ester hydrochloride, often used in various chemical and pharmaceutical applications. This compound is known for its role in the synthesis of novel inhibitors for hepatitis C virus (HCV) helicase .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The primary method for synthesizing methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride involves the esterification of 4-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
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Alternative Synthesis: : Another method involves the reaction of 4-(bromomethyl)-2-methoxybenzoate with sodium azide in dimethyl sulfoxide (DMSO) to form 4-(azidomethyl)-2-methoxybenzoate. This intermediate is then reduced using triphenylphosphine in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the esterification route due to its simplicity and high yield. The process involves large-scale refluxing of the reactants in industrial reactors, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives .
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines .
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Substitution: : Nucleophilic substitution reactions are common, where the amino group can be substituted with various nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. In the context of hepatitis C virus helicase inhibition, the compound binds to the helicase enzyme, preventing it from unwinding viral RNA. This inhibition disrupts the replication cycle of the virus, thereby reducing viral proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 4-(bromomethyl)-2-methoxybenzoate: Contains a bromine atom instead of an amino group, leading to different chemical properties and applications.
Uniqueness
Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and a methoxy group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2;/h3-5H,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSFUFCWBBHGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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